1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride
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Overview
Description
GW806742X (hydrochloride) is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It is an ATP mimetic that binds to the MLKL pseudokinase domain with a dissociation constant (Kd) of 9.3 μM and exhibits activity against VEGFR2 with an inhibitory concentration (IC50) of 2 nM . This compound is primarily used in scientific research to study necroptosis and angiogenesis.
Preparation Methods
The synthesis of GW806742X (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
GW806742X (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW806742X (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of MLKL and VEGFR2, providing insights into the molecular mechanisms of necroptosis and angiogenesis
Biology: Employed in cell-based assays to investigate the role of MLKL in necroptotic cell death and the effects of VEGFR2 inhibition on endothelial cell proliferation
Medicine: Potential therapeutic applications in diseases involving dysregulated necroptosis and angiogenesis, such as cancer and inflammatory diseases
Industry: Utilized in the development of new drugs targeting MLKL and VEGFR2, contributing to the advancement of targeted therapies
Mechanism of Action
GW806742X (hydrochloride) exerts its effects by binding to the MLKL pseudokinase domain, preventing its translocation to the cell membrane and inhibiting necroptosis . It also inhibits VEGFR2 by binding to its ATP-binding site, blocking the receptor’s kinase activity and preventing the proliferation of endothelial cells . These actions involve the modulation of key molecular targets and pathways, including the necroptotic signaling pathway and the VEGF signaling pathway .
Comparison with Similar Compounds
GW806742X (hydrochloride) is unique in its dual inhibition of MLKL and VEGFR2, making it a valuable tool for studying both necroptosis and angiogenesis . Similar compounds include:
Necrostatin-1: A selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), another key protein in the necroptotic pathway
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 along with other kinases involved in cancer progression
Sunitinib: Another multi-kinase inhibitor with activity against VEGFR2, used in the treatment of various cancers
GW806742X (hydrochloride) stands out due to its specificity for MLKL and VEGFR2, providing a more targeted approach for studying these pathways .
Properties
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S.ClH/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28;/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWLRYRNSVTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF3N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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